Gossypetin 3-sophoroside-8-glucoside
Description
Gossypetin 3-sophoroside-8-glucoside is a flavonol glycoside characterized by a gossypetin aglycone (3,5,7,8,3',4'-hexahydroxyflavone) with a sophoroside (a disaccharide of β-D-glucose linked via 1→2 bonds) at the 3-position and a glucoside at the 8-position. Its molecular formula is C₃₃H₄₀O₂₃, with a molecular weight of 804.66 g/mol (CAS: 77306-93-5) . It is primarily isolated from the aerial parts of Equisetum hyemale L.
Properties
Molecular Formula |
C33H40O23 |
|---|---|
Molecular Weight |
804.7 g/mol |
IUPAC Name |
3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C33H40O23/c34-5-13-17(41)21(45)24(48)31(50-13)54-27-12(40)4-11(39)16-20(44)29(26(53-28(16)27)8-1-2-9(37)10(38)3-8)55-33-30(23(47)19(43)15(7-36)52-33)56-32-25(49)22(46)18(42)14(6-35)51-32/h1-4,13-15,17-19,21-25,30-43,45-49H,5-7H2/t13-,14-,15-,17-,18-,19-,21+,22+,23+,24-,25-,30-,31+,32+,33+/m1/s1 |
InChI Key |
LVSYCSMVGYSMTF-CVFWACMRSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1C2=C(C(=O)C3=C(O2)C(=C(C=C3O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)O |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C(=O)C3=C(O2)C(=C(C=C3O)O)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)O)O |
Origin of Product |
United States |
Preparation Methods
Complete Stock Solution Preparation Reference Table
| Concentration | 1 mg | 5 mg | 10 mg |
|---|---|---|---|
| 1 mM | 1.2428 mL | 6.2138 mL | 12.4276 mL |
| 5 mM | 0.2486 mL | 1.2428 mL | 2.4855 mL |
| 10 mM | 0.1243 mL | 0.6214 mL | 1.2428 mL |
This data enables precise solution preparation based on the molecular weight of 804.66 for this compound.
General Protocol for Stock Solution Preparation
When preparing stock solutions, follow these evidence-based recommendations:
- Select appropriate solvent according to the compound's solubility characteristics
- Prepare solutions in separate packages to prevent degradation from repeated freeze-thaw cycles
- For storage at -80°C, use within 6 months; at -20°C, use within 1 month
- To enhance solubility, heat tubes to 37°C and place in ultrasonic bath
The table provides precise calculations for researchers requiring specific concentrations for experimental work, ensuring standardization across laboratory protocols.
In Vivo Formulation Preparation Methods
For in vivo applications, this compound requires specific formulation protocols to ensure proper delivery and bioavailability. Three validated formulation methods have been documented in the literature:
Injection Formulation 1: DMSO/PEG300/Tween 80/ddH₂O
This formulation uses the following ratio:
DMSO : PEG300 : Tween 80 : ddH₂O = 10 : 40 : 5 : 45
Preparation method:
Injection Formulation 2: DMSO/PEG300/Tween 80/Saline
This formulation uses the following ratio:
DMSO : PEG300 : Tween 80 : Saline = 10 : 40 : 5 : 45
For saline preparation: Dissolve 0.9 g of sodium chloride in 100 mL ddH₂O to obtain a clear solution.
Injection Formulation 3: DMSO/Corn oil
This formulation uses the following ratio:
DMSO : Corn oil = 10 : 90
Example application: To prepare 1 mL of 2.5 mg/mL working solution, take 100 μL of 25 mg/mL DMSO stock solution and add to 900 μL corn oil, mix well to obtain a clear or suspension solution (2.5 mg/mL, ready for use in animals).
Critical Considerations for In Vivo Formulations
When preparing any of these formulations, researchers must adhere to these critical protocols:
- Ensure the solution is clear before adding the next solvent
- Dissolution methods such as vortex, ultrasound, warming, or heat may be used to aid dissolving
- Add solvents strictly in the specified order
- Contact suppliers if concentration exceeds the DMSO solubility of the particular batch
These formulation approaches have been validated through multiple studies and provide reliable methods for in vivo administration of this compound.
Solubility Enhancement Techniques
Research indicates that this compound may present solubility challenges in certain experimental contexts. The following techniques have been empirically validated to enhance solubility:
Physical Enhancement Methods
Several physical approaches can significantly improve dissolution:
Chemical Enhancement Approaches
Co-solvent systems have proven particularly effective for flavonoid glycosides like this compound:
- DMSO as primary solvent: Excellent solubilizing properties for complex organic structures
- PEG300 as co-solvent: Enhances water compatibility while maintaining solubility
- Tween 80 as surfactant: Reduces surface tension and improves dispersion in aqueous media
Following established protocols for these enhancement techniques ensures optimal solubility for experimental applications.
Structural Characterization and Quality Control
The complex glycosidic structure of this compound requires careful characterization to confirm identity and purity.
Structural Verification Methods
NMR spectroscopy provides definitive structural information for Gossypetin derivatives. For example, in Gossypetin-3-O-β-d-robinobioside (a related compound), two anomeric sugar protons were observed in 1H-NMR spectrum at δ 5.35 (d, J = 7.3 Hz, H-1′′) and 4.52 (d, J = 0.8 Hz, H-1′′′). Similar spectral features would be expected for this compound, with characteristic signals confirming the sophoroside and glucoside moieties.
Research on quercetin-3-O-sophoroside demonstrates that signals from H-1′ to C-3 (135.1 ppm) indicate glycosidic linkage at the C-3 position of the flavonoid backbone. The sophoroside moiety can be identified by shifted signals at 82.9 ppm, characteristic of glycosidation displacement.
Analytical Quality Control Parameters
For research applications, the following quality control parameters are recommended:
- Purity verification via HPLC with standardized protocols
- Structural confirmation using NMR and MS techniques
- Stability testing under various storage conditions
- Validation of formulation integrity before experimental use
These characterization approaches ensure the identity, purity, and stability of this compound preparations for research applications.
Comparative Analysis with Related Flavonoid Glycosides
Understanding the preparation methods for related compounds provides valuable context for working with this compound.
Structural Analogues and Preparation Similarities
Several structurally related compounds demonstrate similar preparation requirements:
Herbacetin 3-sophoroside-8-glucoside (CAS: 77298-68-1): Requires similar solubilization protocols and has comparable molecular weight (788.7)
Gossypetin 8-glucoside-3-sulfate: Contains the same gossypetin backbone with different glycosylation pattern, providing complementary preparation insights
Quercetin-3-O-sophoroside: Contains the sophoroside moiety at the same position, with established purification protocols using macroporous resins
Concentration Dependency Studies
Research on pelargonidin 3-O-β-d-sophoroside demonstrated that concentration significantly impacts reaction kinetics. Different working concentrations (0.10, 1.00, and 10.00 mg/mL) showed variable reaction rates when evaluated over time intervals of 0.1, 1, 4, and 24 hours.
This suggests that similar concentration dependencies may exist for this compound, and researchers should carefully optimize concentrations for specific experimental applications.
Chemical Reactions Analysis
Types of Reactions
Gossypetin 3-sophoroside-8-glucoside undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Gossypetin 3-sophoroside-8-glucoside is a flavonol glycoside derived from gossypetin, a natural coloring agent present in plants like Indian cotton. It features a complex structure that includes sophoroside and glucoside moieties, which contribute to its chemical and biological properties. Gossypetin itself is known for its vibrant yellow color and potential health benefits, including antioxidant properties.
Applications
this compound has potential applications across multiple fields:
- Food Industry It can be used as a natural colorant due to its vibrant hue.
- Pharmaceuticals It is explored for its antioxidant and anti-inflammatory properties.
The versatility of this compound makes it a subject of interest for further research into its applications in health and nutrition.
Structural Comparison with Other Flavonoid Glycosides
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| Gossypetin | Flavonol without glycosides | Strong coloring agent; high antioxidant activity |
| Quercetin 3-O-sophoroside | Contains sophorose but different aglycone | Notable anti-inflammatory effects |
| Cyanidin 3-sophoroside | Different aglycone; anthocyanin type | Exhibits strong pigmentation; used in food dyes |
| Gossypetin 8-glucoside | Lacks sophorose; only one glucose unit | Primarily used for color; less studied for health benefits |
This compound's unique combination of both sophorose and glucosyl groups differentiates it from other similar compounds, offering distinct biological activities and applications.
Research Findings
- Anti-hyperuricemia Effects: A study identified several flavonoid components in Chinese herbal concoction extract (CCE) with strong binding abilities to key targets, including Kaempferol 3-sophoroside 7 . CCE may exert anti-hyperuricemia effects related to its anti-inflammatory activity . CCE treatment altered the renal transcriptome of hyperuricemia and regulated genes involved in cytokine–cytokine receptor interaction, arachidonic acid metabolism, and the TGF-beta signaling pathway . Overall, the cytokine–cytokine receptor interaction pathway may be a key pathway for CCE to reduce SUA levels .
- Anti-inflammatory Effects: Tragopogon dubius is commonly consumed as a vegetable and used in traditional medicine for treating inflammatory skin conditions and cutaneous swelling . The aerial parts of the plant are valued for their cleansing, sweat-inducing, diuretic, antidiarrheal, anti-inflammatory, antirheumatic, and antidiabetic properties and are frequently employed in traditional medicinal practices . Additionally, it is applied topically to address inflammatory skin issues, skin swellings, and to aid in wound healing .
- Antioxidant Activity: Two flavonols, herbacetin 3-O-glucoside-8-O-glucuronide, and gossypetin 3-O-exhibited antioxidant activity .
Mechanism of Action
Gossypetin 3-sophoroside-8-glucoside exerts its effects primarily through its antioxidant properties. It scavenges free radicals and reduces oxidative stress, which can lead to various health benefits. The compound also modulates several signaling pathways, including the mitogen-activated protein kinase (MAPK) and nuclear factor kappa B (NF-κB) pathways, which are involved in inflammation and cell survival .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Gossypetin derivatives exhibit structural diversity due to variations in glycosylation patterns (positions, sugar types, and linkages). Below is a comparative analysis of key analogs:
Structural and Functional Differences
Data Table: Key Gossypetin Glycosides
Key Observations:
Glycosylation Position and Sugar Types: The 3-position often bears larger sugar moieties (e.g., sophoroside in the target compound vs. single glucose or glucuronide in others). The 8-position varies between glucose, glucuronic acid, or arabinose, influencing solubility and bioactivity .
Ecological and Pharmacological Roles :
- In Abelmoschus manihot, gossypetin glycosides are concentrated in the corolla (medicinal part), suggesting roles in UV protection and antioxidant activity .
- In Papaver nudicaule, gossypetin glycosides localize in basal petal spots, likely aiding pollinator attraction and oxidative stress mitigation .
Occurrence and Biosynthetic Pathways :
Research Findings
- Structural Complexity and Bioactivity : The sophoroside group in this compound may enhance steric hindrance, reducing enzymatic degradation compared to simpler glycosides .
- Analytical Challenges : Differentiation of these compounds requires advanced techniques like HPLC-MS and NMR due to their structural similarities .
Biological Activity
Gossypetin 3-sophoroside-8-glucoside is a flavonol glycoside derived from gossypetin, a natural compound found in various plants, including Equisetum hyemale and cotton. This compound has garnered attention due to its diverse biological activities, including antioxidant, anti-inflammatory, and potential anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings and data.
Chemical Structure and Properties
This compound features a complex structure comprising both sophoroside and glucoside moieties. Its molecular formula is with a molecular weight of approximately 804.67 g/mol. The unique combination of these sugar units contributes to its distinct biological activities.
Structural Comparison
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| Gossypetin | Flavonol without glycosides | Strong coloring agent; high antioxidant activity |
| Quercetin 3-O-sophoroside | Contains sophorose but different aglycone | Notable anti-inflammatory effects |
| Cyanidin 3-sophoroside | Different aglycone; anthocyanin type | Exhibits strong pigmentation; used in food dyes |
| Gossypetin 8-glucoside | Lacks sophorose; only one glucose unit | Primarily used for color; less studied for health benefits |
Antioxidant Activity
This compound exhibits significant antioxidant properties by scavenging free radicals and reducing oxidative stress. This activity is crucial for mitigating cellular damage and preventing various diseases associated with oxidative stress, such as cancer and cardiovascular diseases. The compound modulates several signaling pathways, including the mitogen-activated protein kinase (MAPK) and nuclear factor kappa B (NF-κB) pathways, which are involved in inflammation and cell survival .
Anti-inflammatory Effects
Research indicates that this compound can inhibit pro-inflammatory cytokines and enzymes, contributing to its anti-inflammatory effects. This mechanism may be beneficial in treating conditions like arthritis and other inflammatory diseases .
Anticancer Potential
Studies have suggested that this compound may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. This potential has been linked to its ability to modulate key signaling pathways involved in cell cycle regulation and apoptosis .
Antimicrobial Activity
The compound has also shown promising results against various pathogens, including bacteria and viruses. Its antimicrobial properties could be leveraged for developing natural antimicrobial agents .
Case Studies
- Antioxidant Study : A study assessed the antioxidant capacity of this compound using DPPH radical scavenging assays. Results indicated a significant reduction in DPPH radical concentration, showcasing its effectiveness as an antioxidant agent.
- Anti-inflammatory Research : In vitro experiments demonstrated that this compound reduced the production of TNF-α and IL-6 in lipopolysaccharide-stimulated macrophages, highlighting its potential for managing inflammatory responses.
- Anticancer Investigation : A study on human breast cancer cells treated with this compound showed a dose-dependent increase in apoptosis markers, suggesting its role as a potential therapeutic agent in cancer treatment.
This compound exerts its biological effects primarily through:
- Antioxidant Mechanism : Scavenging free radicals and reducing oxidative stress.
- Signaling Pathway Modulation : Influencing MAPK and NF-κB pathways.
- Apoptosis Induction : Triggering programmed cell death in cancer cells.
Q & A
Q. What are the primary natural sources and extraction methods for Gossypetin 3-sophoroside-8-glucoside?
this compound is predominantly isolated from the aerial parts of Equisetum hyemale L. (common horsetail). Extraction typically involves solvent-based methods, such as ethanol or methanol extraction, followed by chromatographic purification (e.g., HPLC or column chromatography) to isolate the glycoside . Researchers should optimize solvent polarity and temperature to maximize yield while minimizing degradation of heat-sensitive flavonoid structures.
Q. How is the structural characterization of this compound performed?
Structural elucidation combines spectroscopic techniques:
- Mass spectrometry (LC-FTICR-MS) for exact mass determination (m/z 804.66) and fragmentation patterns .
- NMR spectroscopy to identify glycosylation sites (e.g., sophoroside at C3 and glucoside at C8) and confirm the flavone backbone .
- UV-Vis spectroscopy to detect absorption maxima typical of flavonols (~350–380 nm) . Cross-referencing with databases (e.g., CAS 77306-93-5) ensures consistency with published data .
Q. What in vitro assays are suitable for preliminary bioactivity screening of this compound?
Common assays include:
- Enzyme inhibition studies (e.g., COX-2 or PTP1B inhibition) using fluorometric or colorimetric substrates .
- Antimicrobial testing via microdilution assays against H. pylori or other pathogens .
- Cellular uptake assays in hepatocyte (HepG2) or myoblast (C2C12) lines to assess bioavailability . Controls should include aglycone gossypetin and structurally related flavonoids for comparative analysis .
Advanced Research Questions
Q. How does the flavonoid 8-hydroxylase (F8H) enzyme contribute to the biosynthesis of gossypetin derivatives?
The F8H gene (LjF8H in Lotus japonicus) encodes a flavin monooxygenase that catalyzes 8-hydroxylation of quercetin to form gossypetin. Recombinant expression in yeast microsomes confirmed its substrate specificity and NADPH/FAD dependency . Overexpression in model plants (e.g., Arabidopsis) enables metabolic engineering to enhance gossypetin glycoside production, though tissue-specific promoters may be required to avoid pleiotropic effects .
Q. How can molecular docking resolve contradictory findings in this compound’s inhibitory effects on insulin signaling pathways?
In silico docking (e.g., AutoDock Vina) identified gossypetin’s interaction with PTP1B’s WPD-loop, where C8-OH forms hydrogen bonds with Asp181 and Thr176. However, in vitro studies showed reduced insulin receptor phosphorylation in HepG2 cells despite increased Akt activation . To reconcile this, researchers should:
Q. What strategies address variability in flavonoid glycoside quantification across metabolomic studies?
Discrepancies arise from:
- Matrix effects in LC-MS (e.g., ion suppression in plant extracts). Mitigate via isotope-labeled internal standards .
- Glycoside instability during extraction. Use cold methanol and antioxidants (e.g., ascorbic acid) .
- Inter-laboratory variability . Standardize protocols using reference materials (e.g., CAS 77306-93-5) and cross-validate with NMR .
Methodological Considerations
Q. How should researchers design experiments to study structure-activity relationships (SAR) of gossypetin glycosides?
- Synthetic modification : Chemically or enzymatically alter glycoside moieties (e.g., replace sophoroside with rutinose) .
- Comparative bioassays : Test derivatives against parental compounds for changes in potency, solubility, or cellular uptake .
- QSAR modeling : Use computational tools to predict bioactivity based on substituent electronegativity or steric effects .
Q. What are best practices for ensuring reproducibility in flavonoid glycoside research?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
